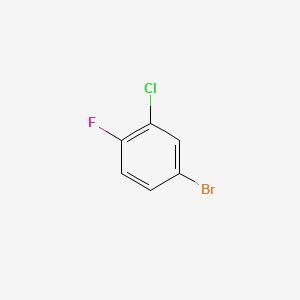

4-Bromo-2-chloro-1-fluorobenzene

Description

The exact mass of the compound 4-Bromo-2-chloro-1-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-chloro-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIWGBQCVYTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393481 | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-21-4 | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorofluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060811214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorofluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 4-bromo-2-chloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-bromo-2-chloro-1-fluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant quantitative data.

Introduction

4-Bromo-2-chloro-1-fluorobenzene is a substituted aromatic halide of significant interest in organic synthesis. Its trifunctionalized ring system serves as a versatile building block for the introduction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The targeted synthesis of this specific isomer requires a strategic approach to ensure regiochemical control. The most established and reliable method for the synthesis of 4-bromo-2-chloro-1-fluorobenzene is via a two-step process commencing with the bromination of o-chloroaniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom.

Core Synthesis Pathway

The synthesis of 4-bromo-2-chloro-1-fluorobenzene is achieved through the following two key transformations:

-

Step 1: Bromination of o-Chloroaniline: The initial step involves the electrophilic aromatic substitution of o-chloroaniline to produce the intermediate, 4-bromo-2-chloroaniline.

-

Step 2: Balz-Schiemann Reaction: The synthesized 4-bromo-2-chloroaniline then undergoes diazotization followed by a fluoro-dediazoniation (the Balz-Schiemann reaction) to yield the final product, 4-bromo-2-chloro-1-fluorobenzene.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-chloroaniline

This procedure details the bromination of o-chloroaniline to yield 4-bromo-2-chloroaniline.[1][2]

Materials:

-

o-Chloroaniline

-

Potassium bromide (KBr)

-

ZnAl-BrO3--Layered Double Hydroxides (LDHs)

-

Acetic acid (AcOH)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 50 mL three-necked flask, dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.

-

Place the flask in a constant temperature magnetic stirring water bath at 30°C.

-

Over the first 15 minutes, slowly add 1.8 g (1.8 mmol) of ZnAl-BrO3--LDHs in batches.

-

Stir the reaction mixture for 1 hour at 30°C.

-

After the reaction is complete, extract the organic phase with dichloromethane.

-

Combine the organic phases and purify by column chromatography on silica gel using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

Remove the solvent by vacuum distillation to obtain the pure product.

Step 2: Synthesis of 4-Bromo-2-chloro-1-fluorobenzene via Balz-Schiemann Reaction

Materials:

-

4-Bromo-2-chloroaniline

-

Sodium nitrite (NaNO2)

-

Fluoroboric acid (HBF4)

-

Hydrochloric acid (HCl, concentrated)

-

Water (H2O)

-

An inert solvent (e.g., hexane or chlorobenzene)

-

Diatomaceous earth (optional)

Procedure:

Part A: Diazotization

-

In a suitable reaction vessel, prepare a solution of 4-bromo-2-chloroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Part B: Formation and Decomposition of the Diazonium Tetrafluoroborate Salt

-

To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid (HBF4).

-

The aryldiazonium tetrafluoroborate salt will precipitate out of the solution.

-

Filter the precipitate under vacuum and wash it with cold water, followed by a cold, low-polarity solvent (e.g., cold diethyl ether or ethanol) to remove impurities.

-

Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

In a sealed tube, suspend the dry aryldiazonium tetrafluoroborate (0.5 mmol) in an inert solvent such as hexane or chlorobenzene (2-4 mL).[4]

-

Heat the mixture with vigorous stirring at a temperature ranging from 60-90°C until the solid completely disappears.[4]

-

After the reaction is complete, quench the reaction mixture with a few drops of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 4-bromo-2-chloro-1-fluorobenzene.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate and the physical properties of the final product.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4-Bromo-2-chloroaniline | o-Chloroaniline | KBr, ZnAl-BrO3--LDHs | AcOH:H2O (9:1) | 1 hour | 30 | 78 | Not Specified | [1][2] |

| 4-Bromo-2-chloro-1-fluorobenzene | 4-Bromo-2-chloroaniline | NaNO2, HBF4 | Hexane or Chlorobenzene | Not Specified | 60-90 | Not Specified for this specific reaction | >98.0 (GC) | [4] |

Physical Properties of 4-Bromo-2-chloro-1-fluorobenzene:

| Property | Value | Reference |

| Molecular Formula | C6H3BrClF | [5] |

| Molecular Weight | 209.44 g/mol | [5] |

| Boiling Point | 194 °C (lit.) | [5] |

| Density | 1.727 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.553 (lit.) | [5] |

| Assay | 99% | [5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-bromo-2-chloro-1-fluorobenzene.

Conclusion

The synthesis of 4-bromo-2-chloro-1-fluorobenzene is effectively achieved through a two-step sequence involving the bromination of o-chloroaniline followed by a Balz-Schiemann reaction. While the bromination step is well-documented with a reported yield of 78%, a specific, detailed protocol with yield for the subsequent Balz-Schiemann reaction for this particular substrate requires further investigation for optimization. The general procedures provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate. Careful handling of the potentially explosive diazonium salt intermediate is paramount for the safe execution of this synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from | Chegg.com [chegg.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

4-Bromo-2-chloro-1-fluorobenzene is a halogenated aromatic hydrocarbon.[1] At room temperature, it typically appears as a clear to pale yellow liquid. Its chemical structure consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF | [2] |

| Molecular Weight | 209.44 g/mol | [2] |

| CAS Number | 60811-21-4 | [3] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 194 °C (lit.) | [4] |

| Density | 1.727 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.553 (lit.) | [3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |

| Solubility | Sparingly soluble in water | |

| InChI Key | CJTIWGBQCVYTQE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)F | [5][2] |

Experimental Protocols

a) Synthesis of 4-Bromo-2-chloro-1-fluorobenzene via Sandmeyer Reaction

A common method for the synthesis of aryl halides from anilines is the Sandmeyer reaction. A detailed protocol for a similar compound, 1-Bromo-4-chloro-2-fluorobenzene, is described and can be adapted.[6]

-

Step 1: Diazotization of the Aniline Precursor:

-

The corresponding aniline derivative (e.g., 2-chloro-4-fluoroaniline) is dissolved in an acidic solution, typically aqueous hydrobromic acid (HBr).[6]

-

The solution is cooled to a low temperature, typically between -10 °C and 0 °C.[6]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution. This reaction forms the diazonium salt. The temperature is maintained during this addition.[6]

-

-

Step 2: Sandmeyer Reaction (Halogen Exchange):

-

In a separate vessel, a solution of copper(I) bromide (CuBr) in HBr is prepared.[6]

-

The freshly prepared, cold diazonium salt solution is then added portion-wise to the CuBr solution.[6]

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.[6]

-

-

Step 3: Work-up and Purification:

-

The reaction mixture is extracted with an organic solvent, such as ethyl acetate.[6]

-

The combined organic layers are washed with water and a saturated brine solution to remove any remaining inorganic impurities.[6]

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate.[6]

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is then purified, typically by column chromatography, to yield the pure 4-Bromo-2-chloro-1-fluorobenzene.[6]

-

b) Determination of Physicochemical Properties

-

Boiling Point: The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature, such as 25 °C.[3][4]

-

Refractive Index: The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample.[3]

Applications in Organic Synthesis

4-Bromo-2-chloro-1-fluorobenzene is a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds.[5] Its utility stems from the differential reactivity of the halogen substituents, which allows for selective participation in various cross-coupling reactions. It can be used in the preparation of other chemical intermediates, such as 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4]

The following diagram illustrates a typical experimental workflow for a synthesis reaction involving this compound.

Safety and Handling

4-Bromo-2-chloro-1-fluorobenzene is classified as a combustible liquid and is harmful if swallowed.[3][7] It can cause skin irritation.[7] It is also considered very toxic to aquatic life with long-lasting effects.[7]

-

Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3][9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[9]

-

First Aid:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If swallowed: Clean mouth with water and get medical attention.[9]

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[7][9]

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 4. 4-Bromo-2-chloro-1-fluorobenzene | 60811-21-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-1-fluorobenzene

CAS Number: 60811-21-4

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-fluorobenzene, a key halogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis, applications, and safety protocols.

Physicochemical Properties

4-Bromo-2-chloro-1-fluorobenzene is a versatile intermediate in organic synthesis, appearing as a colorless to light yellow liquid.[1][2] Its unique substitution pattern of three different halogens on the benzene ring imparts specific reactivity and properties, making it a valuable building block in various chemical industries.[3][4]

| Property | Value | References |

| Molecular Formula | C₆H₃BrClF | [1][5][6] |

| Molecular Weight | 209.44 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 194 °C (lit.) | [8][9][10] |

| Density | 1.727 g/mL at 25 °C (lit.) | [8][9] |

| Refractive Index | n20/D 1.553 (lit.) | [8][9] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [7] |

| Solubility | Sparingly soluble in water.[2] Soluble in organic solvents.[1] | [1][2] |

| InChI Key | CJTIWGBQCVYTQE-UHFFFAOYSA-N | [1][5][6] |

| SMILES | ClC1=C(F)C=CC(Br)=C1 | [1][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Bromo-2-chloro-1-fluorobenzene.

| Spectrum Type | Data Source / Details | References |

| ¹H NMR | Spectrum available. | [5][10][11] |

| ¹³C NMR | Spectrum available. | [5][10] |

| ¹⁹F NMR | Spectrum available. | [5] |

| Mass Spectrometry (GC-MS) | NIST Number: 340451. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak. | [5][12] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [5] |

| Raman Spectroscopy | FT-Raman spectrum available. | [5] |

Synthesis and Reactivity

Synthesis

A common method for synthesizing polysubstituted aromatic compounds like 4-Bromo-2-chloro-1-fluorobenzene is through the Sandmeyer reaction.[4] This classical approach involves the diazotization of a corresponding aniline, followed by a copper-catalyzed halide substitution. For instance, the synthesis of the related isomer 1-Bromo-4-chloro-2-fluorobenzene starts from 4-Chloro-2-fluoroaniline.[13]

Reactivity

The differential reactivity of the carbon-halogen bonds is a key feature of this molecule. It is widely used in cross-coupling reactions, such as Suzuki couplings, where the bromo-substituent is typically more reactive than the chloro-substituent under specific catalytic conditions.[3][14] This selective reactivity allows it to serve as a versatile building block for constructing more complex molecules.[4]

Applications

4-Bromo-2-chloro-1-fluorobenzene is a significant intermediate in several high-value manufacturing sectors.

-

Pharmaceutical Synthesis : It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structure is incorporated into molecules targeting a range of therapeutic areas, including anti-cancer agents and treatments for neurological disorders.[3][15] For example, it is used in the preparation of selective estrogen receptor degraders for breast cancer treatment and precursors for compounds with antidepressant effects.[14][15]

-

Agrochemicals : This compound is utilized in the formulation of modern herbicides and pesticides.[2][3] The inclusion of multiple halogens can enhance the efficacy and biological activity of the final agrochemical product.

-

Material Science : Due to its unique electronic properties, it is employed in the development of advanced materials, including specialty polymers and coatings, to improve performance and durability.[3]

Experimental Protocols

Example Protocol: Synthesis of a Biaryl via Suzuki Coupling

This protocol is a representative example of how 4-Bromo-2-chloro-1-fluorobenzene is used in a cross-coupling reaction.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-chloro-1-fluorobenzene (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction Execution : Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

4-Bromo-2-chloro-1-fluorobenzene is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[5][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[16] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[5][7] |

Precautionary Statements :

-

Prevention : Wear protective gloves, clothing, and eye/face protection.[16] Wash skin thoroughly after handling.[16] Avoid release to the environment. Keep away from heat, sparks, and open flames.[16]

-

Response : If swallowed, call a poison center or doctor.[16] If on skin, wash with plenty of soap and water.[16] If in eyes, rinse cautiously with water for several minutes.[16]

-

Storage : Store in a well-ventilated place. Keep cool.

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] An emergency eyewash and safety shower should be readily accessible.[16]

References

- 1. CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-2-chloro-1-fluorobenzene | 60811-21-4 | Benchchem [benchchem.com]

- 5. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-2-CHLORO-1-FLUOROBENZENE | CAS 60811-21-4 [matrix-fine-chemicals.com]

- 7. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 8. 4-Bromo-2-chloro-1-fluorobenzene | 60811-21-4 [chemicalbook.com]

- 9. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. ossila.com [ossila.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to the 13C NMR Spectral Data of 4-Bromo-2-chloro-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-chloro-1-fluorobenzene. It includes tabulated spectral data, detailed experimental protocols, and an illustrative diagram to aid in the interpretation of substituent effects on the carbon chemical shifts.

13C NMR Spectral Data

The 13C NMR spectrum of 4-Bromo-2-chloro-1-fluorobenzene presents six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronic effects of the three different halogen substituents (Fluorine, Chlorine, and Bromine).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-F) | 158.5 (d, J = 250.3 Hz) |

| C2 (C-Cl) | 122.9 (d, J = 22.5 Hz) |

| C3 (C-H) | 131.9 (d, J = 6.3 Hz) |

| C4 (C-Br) | 114.8 (d, J = 2.5 Hz) |

| C5 (C-H) | 134.1 (d, J = 8.8 Hz) |

| C6 (C-H) | 117.9 (d, J = 25.0 Hz) |

Note: The assignments are based on predictive models and known substituent effects. The doublet (d) multiplicity and coupling constants (J) are due to coupling with the 19F nucleus.

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of 13C NMR spectra for aromatic compounds like 4-Bromo-2-chloro-1-fluorobenzene follows a standardized procedure to ensure data accuracy and reproducibility.

Sample Preparation:

A solution of the analyte is prepared by dissolving approximately 10-50 mg of 4-Bromo-2-chloro-1-fluorobenzene in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

The 13C NMR spectrum is typically recorded on a high-resolution NMR spectrometer operating at a magnetic field strength of 7.05 T to 14.1 T, corresponding to a 13C resonance frequency of 75 to 150 MHz. Standard instrument parameters include:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is used.

-

Decoupling: Broadband proton decoupling, such as Waltz-16, is employed to simplify the spectrum by removing C-H couplings, resulting in single sharp peaks for each carbon atom (unless coupled to other nuclei like 19F).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although routine 13C spectra are generally not quantitative.[1][2]

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.[2]

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

Interpretation of Substituent Effects

The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the electronic properties of the fluorine, chlorine, and bromine substituents. These effects can be rationalized by considering their inductive and resonance contributions.

The following diagram illustrates the logical relationship of these substituent effects on the carbon chemical shifts.

Caption: Substituent effects on 13C NMR shifts.

This guide provides a foundational understanding of the 13C NMR spectral characteristics of 4-Bromo-2-chloro-1-fluorobenzene, which is essential for its identification, characterization, and application in scientific research and drug development.

References

Introduction: The Role of FT-IR in the Structural Elucidation of Complex Halogenated Aromatics

An In-Depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-chloro-1-fluorobenzene

4-Bromo-2-chloro-1-fluorobenzene is a polysubstituted aromatic compound of significant interest in synthetic chemistry and materials science. Its utility often hinges on the precise arrangement of its halogen substituents on the benzene ring. Verifying this substitution pattern and confirming the compound's identity is a critical step in any research or development workflow. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This technique probes the vibrational modes of a molecule, which are directly related to its bonding and overall structure.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It provides a comprehensive framework for understanding the FT-IR analysis of 4-Bromo-2-chloro-1-fluorobenzene, explaining the causal relationships between molecular structure and spectral features, detailing a robust experimental protocol, and offering insights into accurate spectral interpretation.

Theoretical Foundation: Predicting the Vibrational Landscape

The FT-IR spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.[1] In the case of 4-Bromo-2-chloro-1-fluorobenzene (C₆H₃BrClF), this equates to 30 possible vibrational modes. While not all of these will be infrared active or easily resolved, understanding the characteristic frequencies of the key functional groups is paramount for accurate spectral assignment.

-

Aromatic C-H and C=C Vibrations: The presence of the benzene ring is typically confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, a region distinct from the C-H stretching of alkanes which occurs below 3000 cm⁻¹.[2][3] Additionally, the stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp peaks in the 1600-1400 cm⁻¹ region.[4][5][6]

-

Carbon-Halogen (C-X) Stretching Vibrations: The C-X bonds are the most diagnostic features for this specific molecule. The position of these absorption bands is heavily influenced by the mass of the halogen atom. As we move down the group, the bond becomes weaker and the atomic mass increases, causing the vibrational frequency to decrease.

-

C-F Stretch: This is the strongest and shortest of the carbon-halogen bonds, and consequently, it absorbs at the highest frequency, typically in the 1400-1000 cm⁻¹ range.[7][8]

-

C-Cl Stretch: The C-Cl stretch is found at a lower wavenumber, generally between 850-550 cm⁻¹.[7][9]

-

C-Br Stretch: The C-Br bond is weaker still, with its stretching vibration appearing below 690 cm⁻¹.[7][9]

-

-

Substitution Pattern and Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane (oop) bending vibrations, which appear in the 900-675 cm⁻¹ region.[2] The specific pattern of these bands can provide crucial evidence for the 1,2,4-trisubstitution arrangement of the halogens and hydrogens on the ring.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy. Attenuated Total Reflectance (ATR) is the chosen technique due to its minimal sample preparation and excellent sample-to-sample consistency.[10][11]

Experimental Workflow Diagram

Caption: FT-IR Analysis Workflow using the ATR Technique.

Step-by-Step Methodology

-

Instrument Preparation & Setup:

-

Rationale: To ensure the instrument is performing optimally and to establish a stable baseline.

-

Procedure: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the infrared region.

-

-

ATR Crystal Cleaning:

-

Rationale: To prevent cross-contamination and ensure that the background spectrum is representative of the instrument and environment only.

-

Procedure: Thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol or acetone, using a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: The background scan measures the spectrum of the instrument and the ambient environment. This is later ratioed against the sample spectrum to produce the final absorbance spectrum, effectively removing instrument and atmospheric signals.

-

Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

-

Procedure: Place a small amount of the 4-Bromo-2-chloro-1-fluorobenzene sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to apply firm, even pressure to ensure intimate contact.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the measurement of the sample itself.

-

Procedure: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

-

Data Processing:

-

Rationale: Raw data must be processed to be interpretable.

-

Procedure: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Spectral Interpretation and Data Summary

The interpretation of the resulting spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. Based on established literature values and spectral databases, the following table summarizes the expected characteristic peaks for 4-Bromo-2-chloro-1-fluorobenzene.[12]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | [2][3][4] |

| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch | [2][6] |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch | [2][6] |

| 1400 - 1000 | Strong | C-F Stretch | [7][8] |

| 850 - 550 | Medium to Strong | C-Cl Stretch | [7][9] |

| < 690 | Medium to Strong | C-Br Stretch | [7][9] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | [2] |

Analysis: The most critical region for confirming the identity of this specific isomer is the fingerprint region (< 1500 cm⁻¹). Here, the strong C-F stretch will be prominent, alongside the C-Cl and C-Br stretches at lower frequencies. The unique combination and exact positions of these C-X stretching bands, coupled with the specific pattern of the C-H out-of-plane bending bands, provide a definitive fingerprint for 4-Bromo-2-chloro-1-fluorobenzene. For ultimate confidence, the acquired spectrum should be compared against a verified reference spectrum from an authoritative database, such as those available through PubChem or the NIST Chemistry WebBook.[12][13]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 4-Bromo-2-chloro-1-fluorobenzene. By understanding the theoretical underpinnings of its vibrational modes and employing a meticulous, self-validating experimental protocol, researchers can acquire high-fidelity spectra. The subsequent analysis, focusing on the characteristic aromatic, carbon-halogen, and out-of-plane bending regions, allows for unambiguous confirmation of the compound's identity and substitution pattern, ensuring the integrity of downstream applications in research and drug development.

References

- 1. Molecular vibration - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. brainly.com [brainly.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]

Mass spectrometry fragmentation of 4-Bromo-2-chloro-1-fluorobenzene

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-1-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-bromo-2-chloro-1-fluorobenzene (C₆H₃BrClF). As a halogenated aromatic compound, its fragmentation is governed by the inherent stability of the aromatic ring, the relative strengths of the carbon-halogen bonds, and the characteristic isotopic patterns of bromine and chlorine. This document is intended to serve as an essential resource for researchers, analytical chemists, and drug development professionals utilizing mass spectrometry for the structural elucidation and characterization of complex halogenated molecules. We will explore the primary fragmentation mechanisms, predict the major fragment ions, and provide a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Electron Ionization and Aryl Halide Fragmentation

Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization in a sample molecule.[1] This process not only forms a molecular ion radical cation ([M]•⁺) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[2]

In the case of halogenated benzenes, the fragmentation is highly influenced by the nature of the halogen substituents. The process is initiated by the removal of an electron, typically from the π-system of the benzene ring or a non-bonding orbital of a halogen, to form the molecular ion. Subsequent fragmentation is dictated by the relative bond dissociation energies of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). The weakest bond is typically cleaved first, leading to the loss of a halogen radical.

For 4-bromo-2-chloro-1-fluorobenzene, the C-Br bond is the most labile, followed by the C-Cl bond, and finally the highly stable C-F bond. This hierarchy is the primary determinant of the fragmentation cascade.

The Molecular Ion: A Complex Isotopic Signature

A key feature in the mass spectrum of 4-bromo-2-chloro-1-fluorobenzene is the distinctive isotopic cluster of its molecular ion. This pattern arises from the natural abundance of the major isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[3][4]

The combination of one bromine and one chlorine atom results in a characteristic cluster of three main peaks: [M]•⁺, [M+2]•⁺, and [M+4]•⁺.

-

[M]•⁺: Composed of the lightest isotopes (C₆H₃⁷⁹Br³⁵ClF).

-

[M+2]•⁺: A composite peak arising from molecules containing one heavier isotope (C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF).

-

[M+4]•⁺: Composed of the heaviest isotopes (C₆H₃⁸¹Br³⁷ClF).

The relative intensities of these peaks can be predicted from the isotopic abundances, resulting in a unique signature that confirms the elemental composition of the ion.[5]

Primary Fragmentation Pathways

Upon formation of the molecular ion radical cation, fragmentation proceeds via pathways that generate the most stable daughter ions.

Pathway A: Loss of Bromine Radical (Preferred Pathway)

Given that the C-Br bond is the weakest, the most favorable initial fragmentation step is the homolytic cleavage of this bond to release a bromine radical (•Br). This results in the formation of a chlorofluorophenyl cation.

[C₆H₃BrClF]•⁺ → [C₆H₃ClF]⁺ + •Br

This fragment, [M-Br]⁺, will itself exhibit an isotopic pattern due to the chlorine atom, with peaks at m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl) in an approximate 3:1 intensity ratio.[3]

Pathway B: Loss of Chlorine Radical

A less probable, but still possible, initial fragmentation is the loss of a chlorine radical (•Cl).

[C₆H₃BrClF]•⁺ → [C₆H₃BrF]⁺ + •Cl

The resulting bromofluorophenyl cation, [M-Cl]⁺, will show a prominent isotopic doublet due to the bromine atom, with peaks of nearly equal intensity at m/z 173 (for ⁷⁹Br) and 175 (for ⁸¹Br).[6]

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further dissociation to produce a cascade of smaller ions. The stable aromatic structure often fragments through the loss of small, neutral molecules like acetylene (C₂H₂) or hydrogen cyanide (HCN) if nitrogen were present. For this compound, the following steps are predicted:

-

From [C₆H₃ClF]⁺ (m/z 129/131): This ion can subsequently lose a chlorine atom to form [C₆H₃F]⁺ (m/z 95) or lose a molecule of acetylene (C₂H₂) to form [C₄HClF]⁺ (m/z 103/105).

-

From [C₆H₃BrF]⁺ (m/z 173/175): This ion can lose a bromine atom to yield the same [C₆H₃F]⁺ ion (m/z 95) or lose acetylene to form [C₄HBrF]⁺ (m/z 147/149).

The following diagram illustrates the dominant fragmentation cascade, originating from the preferential loss of the bromine radical.

Summary of Predicted Fragment Ions

The following table summarizes the key ions anticipated in the EI mass spectrum of 4-bromo-2-chloro-1-fluorobenzene. The m/z values correspond to the most abundant isotopes (⁷⁹Br, ³⁵Cl).

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula | Notes on Formation |

| 208, 210, 212 | Molecular Ion | [C₆H₃BrClF]•⁺ | The intact molecule minus one electron. Exhibits a characteristic M, M+2, M+4 pattern. |

| 173, 175 | [M-Cl]⁺ | [C₆H₃BrF]⁺ | Formed by the loss of a chlorine radical from the molecular ion. |

| 129, 131 | [M-Br]⁺ | [C₆H₃ClF]⁺ | Formed by the loss of a bromine radical from the molecular ion. Expected to be a major fragment. |

| 103, 105 | [M-Br-C₂H₂]⁺ | [C₄HClF]⁺ | Formed by the loss of acetylene from the [M-Br]⁺ ion. |

| 95 | [M-Br-Cl]⁺ | [C₆H₃F]⁺ | Formed by the sequential loss of bromine and chlorine radicals. |

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for acquiring a high-quality EI mass spectrum of 4-bromo-2-chloro-1-fluorobenzene.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.

-

Capillary Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Sample Preparation

-

Prepare a 100 ppm stock solution of 4-bromo-2-chloro-1-fluorobenzene in a high-purity solvent (e.g., hexane or ethyl acetate).

-

Perform a serial dilution to create a working standard of 1-10 ppm.

-

Transfer 1 mL of the working standard into a 2 mL autosampler vial.

GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Split Ratio | 20:1 | Prevents column overloading while maintaining good peak shape. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |

| GC Oven | ||

| Initial Temperature | 60 °C | Allows for focusing of the analyte at the head of the column. |

| Hold Time | 2 min | |

| Temperature Ramp | 15 °C/min to 280 °C | Provides good separation from potential impurities. |

| Final Hold Time | 5 min | Ensures elution of any less volatile compounds. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard for generating fragment-rich spectra for structural ID. |

| Ionization Energy | 70 eV | Maximizes fragmentation and ensures library-comparable spectra. |

| Source Temperature | 230 °C | Reduces contamination and peak tailing. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Mass Range | m/z 40 - 350 | Covers the molecular ion and all expected fragments. |

| Scan Speed | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

The workflow for this protocol is outlined in the diagram below.

Conclusion

The mass spectrometry fragmentation of 4-bromo-2-chloro-1-fluorobenzene is a predictable process governed by fundamental principles of chemical stability and isotopic distribution. The EI spectrum is expected to be characterized by a complex molecular ion cluster at m/z 208/210/212 and a dominant fragment series initiated by the facile cleavage of the C-Br bond. By understanding these fragmentation pathways and employing the validated GC-MS protocol provided, researchers can confidently identify and characterize this compound in complex matrices.

References

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

Solubility of 4-Bromo-2-chloro-1-fluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on theoretical solubility principles, predicted solubility in a range of common organic solvents, and detailed experimental protocols for determining solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. 4-Bromo-2-chloro-1-fluorobenzene is a substituted benzene molecule. The presence of halogen atoms (bromine, chlorine, and fluorine) increases the molecule's molecular weight and introduces some polarity. However, the overall character of the molecule remains relatively nonpolar due to the large, nonpolar benzene ring.

Therefore, it is anticipated that 4-Bromo-2-chloro-1-fluorobenzene will exhibit greater solubility in nonpolar or weakly polar organic solvents and will be sparingly soluble or insoluble in highly polar solvents such as water.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 4-Bromo-2-chloro-1-fluorobenzene in a variety of common organic solvents, based on their respective polarities. It is crucial to note that these are predictions and should be confirmed through experimental measurement.

| Solvent | Solvent Type | Predicted Solubility of 4-Bromo-2-chloro-1-fluorobenzene | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like" - both are nonpolar. |

| Toluene | Nonpolar | High | "Like dissolves like" - both are aromatic and nonpolar. |

| Diethyl Ether | Weakly Polar | High | Ether's slight polarity should not significantly hinder the dissolution of the largely nonpolar solute. |

| Dichloromethane | Weakly Polar | High | A good solvent for many organic compounds with a range of polarities. |

| Chloroform | Weakly Polar | High | Similar to dichloromethane, it is a versatile solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group introduces polarity which may slightly reduce solubility compared to nonpolar solvents. |

| Acetone | Moderately Polar | Moderate | The ketone group's polarity may limit the solubility of the nonpolar solute. |

| Isopropanol | Polar | Low to Moderate | The hydroxyl group and its ability to hydrogen bond will likely result in lower solubility. |

| Ethanol | Polar | Low | The high polarity and hydrogen bonding of ethanol are unfavorable for dissolving a nonpolar solute. |

| Methanol | Polar | Low | As the most polar alcohol listed, it is expected to be a poor solvent for this compound. |

| Water | Highly Polar | Insoluble | The high polarity and strong hydrogen bonding network of water make it a very poor solvent for nonpolar organic compounds.[1] |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

4-Bromo-2-chloro-1-fluorobenzene (solute)

-

Selected organic solvent

-

Analytical balance

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating mantle

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Bromo-2-chloro-1-fluorobenzene to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, place the dish in an oven at a temperature below the melting point of 4-Bromo-2-chloro-1-fluorobenzene to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Mass of the solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.

-

Mass of the solution (m_solution): Mass of the dish with the solution - Initial mass of the empty dish.

-

Mass of the solvent (m_solvent): Mass of the solution - Mass of the solute.

Solubility in g/100g of solvent = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 4-Bromo-2-chloro-1-fluorobenzene.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Theoretical Reactivity and Synthetic Utility of 4-Bromo-2-chloro-1-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-1-fluorobenzene is a polyhalogenated aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a platform for selective functionalization through a variety of reaction pathways. This technical guide provides a comprehensive analysis of the theoretical reactivity of 4-bromo-2-chloro-1-fluorobenzene, focusing on electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, and quantitative data, where available, is summarized for comparative analysis. The discussion is supported by visualizations of reaction mechanisms and logical workflows to facilitate a deeper understanding of the molecule's synthetic potential.

Compound Properties

4-Bromo-2-chloro-1-fluorobenzene is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60811-21-4 | |

| Molecular Formula | C₆H₃BrClF | |

| Molecular Weight | 209.44 g/mol | |

| Boiling Point | 194 °C (lit.) | |

| Density | 1.727 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.553 (lit.) | |

| SMILES | Fc1ccc(Br)cc1Cl | |

| InChIKey | CJTIWGBQCVYTQE-UHFFFAOYSA-N |

Theoretical Reactivity Analysis

The reactivity of the benzene ring in 4-bromo-2-chloro-1-fluorobenzene is dictated by the interplay of the inductive and resonance effects of the three halogen substituents.

-

Inductive Effect (-I): All three halogens (F, Cl, Br) are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect. This deactivates the ring towards electrophilic attack by reducing its electron density.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, which is an electron-donating effect. This effect is strongest for fluorine and weakest for bromine (F > Cl > Br).

Overall, the inductive effect dominates, making the ring deactivated compared to benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the regioselectivity of the reaction. For 4-bromo-2-chloro-1-fluorobenzene, all substituents are ortho, para-directors.

The positions on the ring are C3, C5, and C6.

-

Position C3: ortho to both Chloro and Bromo, meta to Fluoro.

-

Position C5: ortho to Bromo, para to Chloro, meta to Fluoro.

-

Position C6: ortho to Fluoro, meta to Chloro, para to Bromo.

Considering the activating/deactivating nature of the halogens, fluorine is the least deactivating (or most activating among the halogens), followed by chlorine and then bromine. Therefore, substitution is most likely to occur at positions activated by the fluorine atom. The C6 position is ortho to the fluorine and para to the bromine, making it a highly probable site for electrophilic attack. The C5 position is para to the chlorine and ortho to the bromine, also making it a potential site. Steric hindrance may play a role in favoring substitution at the less hindered C5 and C6 positions over the C3 position, which is flanked by two halogens.

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS, nucleophilic aromatic substitution can occur on electron-deficient aromatic rings bearing a good leaving group. The presence of three electron-withdrawing halogens makes the ring in 4-bromo-2-chloro-1-fluorobenzene susceptible to SNAr. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

The relative leaving group ability in SNAr is generally F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond. Therefore, the fluorine atom is the most likely to be displaced by a strong nucleophile, provided the reaction conditions are harsh enough to overcome the high bond strength of the C-F bond. However, the C-Cl and C-Br bonds are also potential sites for nucleophilic attack.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-2-chloro-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-2-chloro-1-fluorobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific molecule, this report leverages high-quality experimental and computational data from structurally analogous compounds to provide a robust and detailed understanding of its geometric parameters.

Molecular Structure

4-Bromo-2-chloro-1-fluorobenzene (C₆H₃BrClF) is a polysubstituted aromatic compound with a benzene ring as its core. The substitution pattern, with bromine at position 4, chlorine at position 2, and fluorine at position 1, leads to a molecule with C₁ symmetry. The planarity of the benzene ring is expected to be maintained, a common feature in substituted benzenes unless significant steric hindrance is present, which is not anticipated in this case.

Atom Numbering and Connectivity

The standard IUPAC numbering scheme is used for the atoms in the benzene ring, starting from the carbon atom bonded to the fluorine and proceeding towards the chlorine substituent.

Bond Lengths

Table 1: Estimated Bond Lengths in 4-Bromo-2-chloro-1-fluorobenzene

| Bond | Estimated Length (Å) | Basis of Estimation |

| C-F | 1.35 | Typical C(sp²)-F bond length in fluorinated benzenes.[1] |

| C-Cl | 1.725 | Experimental value for the C-Cl bond in chlorobenzene.[2] The sp² hybridization of the carbon leads to a shorter bond compared to chloroalkanes.[3][4][5] |

| C-Br | 1.850 | Experimental value for the C-Br bond in bromobenzene.[6] |

| C-C (ring) | 1.39 - 1.40 | Average C-C bond lengths in substituted benzenes. Small variations are expected due to substituent effects. |

| C-H | 1.08 | Typical C(sp²)-H bond length in aromatic compounds. |

Bond Angles

The bond angles in the benzene ring of 4-Bromo-2-chloro-1-fluorobenzene are expected to deviate slightly from the ideal 120° of an unsubstituted benzene ring due to the steric and electronic effects of the halogen substituents. The endocyclic and exocyclic bond angles are estimated based on data from analogous compounds.

Table 2: Estimated Bond Angles in 4-Bromo-2-chloro-1-fluorobenzene

| Angle | Estimated Value (°) | Rationale |

| ∠C6-C1-C2 | ~120 | Expected to be close to the ideal sp² angle, with minor perturbation from the fluorine substituent. |

| ∠C1-C2-C3 | ~120 | The presence of the chlorine atom may cause slight distortions. |

| ∠C2-C3-C4 | ~120 | |

| ∠C3-C4-C5 | ~120 | The bulky bromine atom might cause a slight opening of this angle. |

| ∠C4-C5-C6 | ~120 | |

| ∠C5-C6-C1 | ~120 | |

| ∠F-C1-C2 | ~120 | Exocyclic angles are also expected to be close to 120°. |

| ∠Cl-C2-C1 | ~120 | |

| ∠Br-C4-C3 | ~120 |

Conformation

For a substituted benzene derivative like 4-Bromo-2-chloro-1-fluorobenzene, the molecule is expected to be planar. The benzene ring itself is inherently planar, and the halogen and hydrogen substituents lie in the same plane. Rotational isomerism is not a significant factor for this molecule under normal conditions due to the high energy barrier for rotation around the carbon-carbon bonds of the aromatic ring. While large-amplitude out-of-plane vibrations of the substituents can occur in the gaseous phase, the equilibrium geometry is planar.[7]

Experimental Protocols for Structural Determination

While a dedicated study on 4-Bromo-2-chloro-1-fluorobenzene is not available, the molecular structure of such molecules is typically determined with high precision using a combination of gas-phase electron diffraction (GED) and microwave spectroscopy, often supplemented by high-level computational calculations.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.[8]

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector. This pattern contains information about the internuclear distances within the molecule.

-

Data Analysis: The radial distribution curve is derived from the diffraction pattern, which shows the probability of finding two nuclei at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are inversely related to its moments of inertia.[9][10][11][12][13]

-

Sample State: The analysis is performed on a gaseous sample at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation, causing transitions between rotational energy levels in molecules with a permanent dipole moment.

-

Spectrum Acquisition: The absorption of microwave radiation as a function of frequency is recorded, resulting in a rotational spectrum.

-

Structural Information: From the frequencies of the spectral lines, the rotational constants (A, B, C) can be determined with very high precision. These constants are then used to calculate the moments of inertia, which in turn provide accurate information about the bond lengths and angles of the molecule. For complex molecules, data from multiple isotopically substituted species are often required to determine the complete structure.

Relevance in Drug Development

While 4-Bromo-2-chloro-1-fluorobenzene is not typically an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The specific arrangement of the three different halogen atoms on the benzene ring provides multiple, distinct reaction sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the regioselective introduction of various functional groups, making it a versatile intermediate in the construction of novel drug candidates. The electronic properties conferred by the halogen substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 4-Bromo-2-chloro-1-fluorobenzene. Although direct experimental structural data for this specific molecule is scarce, a reliable model of its geometry has been constructed based on high-quality data from analogous compounds. The molecule is planar, with bond lengths and angles that are characteristic of substituted halobenzenes. The methodologies for precise structural determination have been outlined, highlighting the synergy between experimental techniques and computational chemistry. The role of this compound as a versatile intermediate in synthetic chemistry, particularly in the context of drug development, underscores the importance of a thorough understanding of its structural properties. Further experimental and computational studies on this specific molecule would be valuable to refine the structural parameters presented here.

References

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 3. Give reasons:i C-Cl bond length in chlorobenzene is shorter than C-Cl bond length in CH3-Cl.ii The dipole moment of chlorobenzene is lower than that of cyclohexyl chloride. [doubtnut.com]

- 4. allen.in [allen.in]

- 5. Give reasons :C-Cl bond length in chlorobenzene is shorter than C-Cl bond length in CH3-CI. [doubtnut.com]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. Molecular structure and benzene ring deformation of three cyanobenzenes from gas-phase electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 11. Microwave spectroscopy - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]

4-Bromo-2-chloro-1-fluorobenzene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-chloro-1-fluorobenzene

This guide provides comprehensive safety and handling information for 4-Bromo-2-chloro-1-fluorobenzene (CAS No: 60811-21-4), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency protocols, and physical and chemical properties to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

4-Bromo-2-chloro-1-fluorobenzene is a halogenated aromatic compound that presents several hazards. It is classified under the Globally Harmonized System (GHS) with the following primary hazard statements.[1][2]

Hazard Statements:

GHS Hazard Classes:

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)[1]

While comprehensive toxicological properties have not been fully investigated, the available data necessitates careful handling to avoid exposure.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-2-chloro-1-fluorobenzene is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClF | [1][8] |

| Molecular Weight | 209.44 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [8][9] |

| CAS Number | 60811-21-4 | [9] |

| Density | 1.727 g/mL at 25 °C | [9] |

| Boiling Point | 194 °C | [9] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.553 | [9] |

| Water Solubility | Sparingly soluble / Insoluble | [8] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling 4-Bromo-2-chloro-1-fluorobenzene to minimize exposure risks.

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[11]

Personal Protective Equipment (PPE)

The following PPE is required for handling this chemical:

| Protection Type | Specific Equipment | Standard/Specification |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated. | Conforming to EU Directive 89/686/EEC and the standard EN 374. |

| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit may be necessary. | Standard laboratory attire (long pants, closed-toe shoes). |

| Respiratory Protection | Not typically required when working in a fume hood. If vapors may be inhaled, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |

General Handling Workflow

The following diagram outlines the standard workflow for safely handling 4-Bromo-2-chloro-1-fluorobenzene in a laboratory setting.

Emergency Procedures

Prompt and correct responses to emergencies such as spills, fires, or personal exposure are critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |

Spill Response Protocol

For small incidental spills that can be handled by trained laboratory personnel:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

-

Contain Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to dike and absorb the spill.[12]

-

Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.[10]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated organic waste according to institutional and local regulations.[10]

For large spills, or spills outside of a controlled area, evacuate immediately and contact your institution's emergency response team.

The following diagram illustrates the logical flow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Specific Hazards: The compound is combustible.[6] Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Storage and Disposal

Proper storage and disposal are crucial to maintain safety and environmental compliance.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Store separately from incompatible materials such as strong oxidizing agents.[6]

Disposal

-

All waste containing 4-Bromo-2-chloro-1-fluorobenzene must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled container for halogenated organic waste.[10]

-

Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[6]

-

Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[10]

Stability and Reactivity

-